Chitin oligosaccharides DP7
Description
Significance of Defined Oligosaccharide Lengths in Biological Systems
The biological functions of oligosaccharides are often highly dependent on their specific length or degree of polymerization (DP). ucsd.edu This specificity arises from the precise structural requirements of interactions with biological receptors, such as proteins and enzymes. ucsd.edunih.gov The chain length of an oligosaccharide can influence its solubility, conformational flexibility, and the spatial arrangement of its functional groups, all of which are critical for molecular recognition events. nih.govsciopen.com
In the context of chitin (B13524) oligosaccharides, the degree of polymerization has been shown to be a key determinant of their biological effects. nih.govmdpi.com For instance, different lengths of COS can elicit varied responses in plant and animal systems, ranging from immune stimulation to growth promotion. nih.govnih.gov Research has demonstrated that specific DP lengths can trigger distinct signaling pathways by binding to corresponding receptors with high affinity and specificity. nih.govnih.gov This size-dependent activity underscores the importance of studying well-defined oligosaccharide structures, such as DP7, to understand their precise mechanisms of action.
Overview of Chitin Oligosaccharides DP7 as a Highly Bioactive Glycosaminoglycan Derivative
This compound is a specific oligomer composed of seven N-acetyl-D-glucosamine units. It is considered a derivative of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.gov While structurally related, COS like DP7 are distinguished by their composition of a single type of monosaccharide.
Recent studies have highlighted the pronounced bioactivity of chitin oligosaccharides of specific lengths, including DP7. Research has shown that chitin heptamers (DP7) can elicit the production of pro-inflammatory cytokines, such as IL-6 and IL-8, in human airway epithelial cells, whereas smaller oligomers show little to no activity. nih.gov This suggests a size-dependent recognition and activation of immune responses. Furthermore, the purified ectodomain of human LYSMD3, a pattern recognition receptor, has been found to directly bind to chitin oligosaccharides with a degree of polymerization of 5 to 7 (DP5–7). nih.gov
The table below summarizes key findings related to the bioactivity of this compound.
| Research Area | Finding | Reference |
| Immunomodulation | Elicits production of IL-6 and IL-8 in human airway epithelial cells. | nih.gov |
| Receptor Binding | Directly binds to the human pattern recognition receptor LYSMD3. | nih.gov |
| Cellular Response | Induces size-dependent immune stimulation in human and mouse immune cells. | nih.govresearchgate.net |
Scope and Academic Relevance of this compound Research
The study of this compound holds significant academic and practical relevance. Research into this specific oligomer contributes to a deeper understanding of carbohydrate-protein interactions and the role of glycan structures in biological signaling. ucsd.edumdpi.com The ability to synthesize or isolate well-defined oligosaccharides like DP7 is crucial for elucidating these complex biological processes. wipo.intnih.gov
From a practical standpoint, the distinct biological activities of DP7 open up possibilities for its application in biomaterials and as a bioactive agent. Its immunomodulatory properties are of particular interest for the development of new therapeutic strategies and advanced biomaterials that can actively interact with biological systems. nih.govnih.gov The ongoing research into this compound is part of a broader effort to harness the potential of complex carbohydrates for various biotechnological and biomedical applications. nih.govnih.gov
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
C56H93N7O36 |
Origin of Product |
United States |
Advanced Production and Preparation Methodologies for Chitin Oligosaccharides Dp7
Enzymatic Bioconversion Strategies for Specific Degree of Polymerization
Enzymatic methods offer a green and highly specific alternative for the production of defined COS. By leveraging the catalytic activity of specific enzymes, it is possible to control the hydrolysis of chitin (B13524) or build up smaller oligosaccharides into longer, more defined chains.
Chitinase-Assisted Hydrolysis for Controlled Oligomer Production
Chitinases (EC 3.2.1.14) are glycoside hydrolases that catalyze the cleavage of β-1,4-glycosidic bonds in chitin. The product profile of chitinase-assisted hydrolysis is dependent on the source of the enzyme, the type of chitin substrate, and the reaction conditions. While many chitinases produce a mixture of shorter oligosaccharides (DP2-DP6), specific chitinases can be employed to favor the production of longer chains, including DP7. mdpi.comfrontiersin.org For instance, chitinase (B1577495) from Myceliophthora thermophila C1 has been shown to degrade chitinous waste to produce various COS. mdpi.com Similarly, chitinases from Rhizomucor miehei and Trichoderma harzianum can hydrolyze colloidal chitin to yield fully acetylated COS. mdpi.com The challenge lies in controlling the hydrolysis to prevent the further degradation of the desired DP7 product. Research has focused on identifying and characterizing novel chitinases with specific product profiles. For example, a chitinase from Paenibacillus pabuli (PpChi) has been discovered to generate specific oligomers from heteropolymeric chitin. acs.org
Table 1: Examples of Chitinases Used in the Production of Chitin Oligosaccharides
| Enzyme Source | Substrate | Major Products | Reference |
| Streptomyces albolongus | Chitin | (GlcNAc)₂₋₃, GlcNAc | mdpi.com |
| Streptomyces sampsonii | Chitin | (GlcNAc)₂₋₃, GlcNAc | mdpi.com |
| Streptomyces diastaticus | Chitin | (GlcNAc)₂₋₅ | mdpi.com |
| Paenibacillus pabuli | 48% acetylated chitin | GlcN₂GlcNAc₁, GlcN₃GlcNAc₁, GlcN₄GlcNAc₁ | acs.org |
| Mestchnikowia pulcherrima (MpChit35) | Colloidal Chitin | Di-acetyl-chitobiose (exo-chitinase) | franciscoploulab.eu |
| Mestchnikowia pulcherrima (MpChit38 & MpChit41) | Colloidal Chitin | Tri-acetyl-chitotriose (endo-chitinases) | franciscoploulab.eu |
Engineering of Glycosyl Hydrolases for Defined Chitin Oligosaccharides DP7 Yields
To overcome the limitations of naturally occurring chitinases, protein engineering has emerged as a powerful tool to tailor enzyme activity for the synthesis of specific COS, including DP7. nih.gov By mutating key amino acids in the catalytic domain of glycoside hydrolase family 18 (GH-18) chitinases, researchers have successfully converted these hydrolytic enzymes into transglycosylases. vtt.fi These engineered enzymes, sometimes referred to as "glycosynthases," can catalyze the formation of longer oligosaccharides from smaller, activated donor molecules. For example, mutated versions of chitinase A1 from Bacillus circulans WL-12 and chitinase 42 from Trichoderma harzianum have demonstrated the ability to polymerize chitinbiose oxazoline, showcasing their potential for synthesizing longer-chain COS. vtt.fi This approach allows for a more controlled, bottom-up synthesis of specific oligomers, thereby increasing the potential yield of a defined product like DP7.
Sequential Enzymatic Remodeling for this compound Enrichment
A sophisticated strategy for producing longer-chain COS, including DP7, involves a multi-step enzymatic process. nih.govacs.orgnih.gov This approach combines the activities of different enzymes in a sequential manner to first break down chitin into smaller fragments and then build them up to the desired length. A notable example is a three-step enzymatic route that starts with the hydrolysis of chitin using engineered variants of a chitinase from Talaromyces flavus (TfChit) to produce low-DP chitooligomers. nih.govacs.org These smaller oligosaccharides then serve as substrates for a mutant variant of β-N-acetylhexosaminidase from Aspergillus oryzae (AoHex), specifically the Y445N variant, which exhibits high transglycosylation activity. nih.gov This second step extends the low-DP COS to a range of higher DP products, including DP6 to DP11, with reported yields of up to 57%. nih.govacs.orgnih.gov Subsequent purification steps can then isolate the DP7 fraction. In the final step of this process, a peptidoglycan deacetylase from Bacillus subtilis (BsPdaC) can be used for the enzymatic deacetylation of the produced chitooligomers, including those with a DP of 7. nih.govacs.orgnih.gov
Biosynthesis via Engineered Microbial Cell Factories
An alternative to in vitro enzymatic conversion is the use of whole-cell biocatalysts. core.ac.uk By engineering microorganisms to express specific enzymes, it is possible to create microbial cell factories capable of producing defined COS directly from simple sugars. frontiersin.orgcolab.ws
Heterologous Expression of Chitin Oligosaccharide Synthases (NodC) for this compound Generation
Chitin oligosaccharide synthases, such as the NodC protein found in rhizobia, are key enzymes in the biosynthesis of Nod factors, which are lipo-chitin oligosaccharides. universiteitleiden.nl NodC catalyzes the polymerization of N-acetylglucosamine (GlcNAc) residues from the sugar donor UDP-GlcNAc to form a chitin oligosaccharide backbone. universiteitleiden.nl The length of the oligosaccharide produced is a characteristic of the specific NodC enzyme. researchgate.net Researchers have successfully expressed rhizobial nodC genes in microbial hosts like Escherichia coli and Corynebacterium glutamicum to produce defined COS. frontiersin.orgcolab.wsuniversiteitleiden.nl For example, the heterologous expression of NodC from Rhizobium sp. strain GRH2 has been shown to produce a mixture of pentamers and hexamers. frontiersin.org While this specific example does not yield DP7, it demonstrates the principle of using NodC in microbial factories for defined COS production. The selection of a NodC synthase with a natural or engineered specificity for DP7 would be a direct route to its production.
Table 2: Examples of NodC-based Microbial Production of Chitin Oligosaccharides
| NodC Source | Expression Host | Major Products | Reference |
| Rhizobium meliloti | E. coli | Chitintetraose | researchgate.net |
| Rhizobium leguminosarum bv. viciae | E. coli | Chitintetraose and Chitinpentaose | researchgate.net |
| Mesorhizobium loti | E. coli | Chitinpentaose | researchgate.net |
| Rhizobium sp. GRH2 | E. coli and C. glutamicum | Pentamers and Hexamers | frontiersin.org |
Protein Engineering for Modulated Oligosaccharide Length Specificity (e.g., DP7)
The length of the chitin oligosaccharides produced by NodC is an intrinsic property of the enzyme. To generate a specific DP, such as DP7, which may not be the primary product of wild-type enzymes, protein engineering of the chitin oligosaccharide synthase is a promising approach. frontiersin.org By creating in silico models of the synthase, researchers can identify amino acid residues that may be critical in determining the length of the final product. frontiersin.org Site-directed mutagenesis of these residues can then be performed to alter the enzyme's specificity. For instance, mutations in the NodC synthase from Rhizobium sp. GRH2 have been shown to shift the product profile, directing production towards either tetramers or hexamers. frontiersin.org This demonstrates the feasibility of engineering these enzymes to produce a desired chain length. Further research in this area could lead to the development of a NodC variant specifically tailored for the synthesis of chitin oligosaccharides with a degree of polymerization of seven.
Chemo-Enzymatic Approaches for Tailored this compound Synthesis
The precise synthesis of chitin oligosaccharides with a specific degree of polymerization (DP), such as hepta-N-acetyl-chitoheptaose (DP7), presents a significant challenge due to the difficulty in controlling the depolymerization of the chitin polymer. Chemo-enzymatic approaches, which integrate chemical modifications with highly specific enzymatic reactions, have emerged as a powerful strategy to produce well-defined oligosaccharides like DP7. These methods offer greater control over the final product's architecture compared to purely chemical or enzymatic hydrolysis. researchgate.netsemanticscholar.org
One of the core strategies in chemo-enzymatic synthesis involves the use of enzymes with high specificity for particular bonds or substrate lengths. mdpi.com Chitinases, for instance, can be employed for their transglycosylation activity, which allows for the synthesis of desired chitin oligomers from smaller building blocks. nih.govnih.gov This process can be more controlled than random hydrolysis of the large chitin polymer. Researchers have explored using purified chitinases that exhibit a high ratio of transglycosylation to hydrolysis activity to effectively synthesize oligosaccharides. nih.gov
Another sophisticated approach involves the enzymatic modification of pre-defined chitin oligomers. For example, specific chitin deacetylases can be used to create chitosan (B1678972) oligomers with a specific and controlled pattern of acetylation (PA). researchgate.netscienceopen.com By combining different chitin deacetylases, such as NodB from Rhizobium sp. and COD from Vibrio cholerae, it is possible to deacetylate specific units on a chitin oligomer chain. researchgate.net This level of control allows for the production of structurally uniform oligosaccharides that are crucial for studying structure-function relationships. scienceopen.com
The synthesis process can also involve chemically modified substrates that guide the enzymatic reaction. For instance, sugar oxazolines, which are chemically synthesized, can act as highly activated donor substrates for chitinase-catalyzed polymerization, leading to the formation of artificial chitin and related polysaccharides. nih.gov By controlling the reaction conditions and the ratio of donor to acceptor molecules, the length of the resulting oligosaccharide chain can be influenced. While direct synthesis of exclusively DP7 remains complex, these methods provide a pathway to producing mixtures enriched in specific DPs, which can then be purified.
The table below summarizes key chemo-enzymatic strategies applicable to the synthesis of tailored chitin oligosaccharides.
| Methodology | Description | Key Enzymes/Reagents | Advantages | Reference |
| Enzymatic Transglycosylation | Synthesis of longer oligosaccharides from smaller, activated sugar donors. This avoids the random degradation of the parent polymer. | Chitinases (e.g., from Bacillus sp.), Sugar Oxazoline Derivatives | Better control over product length; potential for creating novel structures. | nih.govnih.gov |
| Combined Deacetylase Action | Sequential use of multiple chitin oligosaccharide deacetylases with different specificities to create a defined pattern of acetylation on a pre-existing chitin oligomer chain. | NodB deacetylase, COD deacetylase | Precise control over the pattern of acetylation, leading to structurally uniform products. | researchgate.netscienceopen.com |
| Enzymatic Hydrolysis of Modified Chitin | Using enzymes to hydrolyze chemically pre-treated chitin (e.g., colloidal chitin) to increase substrate accessibility and influence the distribution of resulting oligomers. | Chitinases, Chitosanases, Pre-treated Chitin | Increased yield and efficiency of hydrolysis compared to native chitin. | mdpi.comfrontiersin.org |
| Controlled Enzymatic Depolymerization | Adjusting reaction conditions such as enzyme concentration, substrate concentration, and incubation time to favor the production of specific chain lengths. | Recombinant Chitosanases (e.g., SlCsn46) | Enables the preparation of oligosaccharides with a desired DP range (e.g., 2-6) by managing enzyme dosage. | nih.gov |
Challenges in Scalable and Sustainable Production of Uniform this compound
Despite advancements in synthesis, the scalable and sustainable production of chitin oligosaccharides with a uniform degree of polymerization of 7 (DP7) faces significant hurdles. These challenges span from the characteristics of the raw material to the efficiency and cost of the production processes. researchgate.netmdpi.com
A primary challenge is the inherent insolubility and high crystallinity of chitin, the starting polymer. researchgate.netresearchgate.net This limits the accessibility of the substrate to enzymes and chemical reagents, often requiring harsh pre-treatments with strong acids or bases. mdpi.comnih.gov While these chemical processes can increase solubility, they are environmentally hazardous, can cause non-specific depolymerization, and make it difficult to control the final product characteristics. nih.govmdpi.com
Achieving a high yield of a specific oligomer is another significant obstacle. Chemical hydrolysis methods, while effective at depolymerization, often result in low yields of oligosaccharides and favor the production of monomers. mdpi.com Enzymatic methods can be more specific, but controlling the reaction to stop precisely at DP7 before further degradation occurs is difficult to manage in a large-scale reactor. frontiersin.org The direct enzymatic conversion of untreated chitin-rich waste, such as shrimp and crab shells, remains a key problem hindering the large-scale, sustainable utilization of these biological resources. researchgate.net
The table below outlines the principal challenges in the production of uniform this compound.
| Challenge Area | Specific Obstacles | Impact on Production | Reference |
| Substrate Properties | High crystallinity and insolubility of raw chitin. | Limits enzyme accessibility, requires harsh and environmentally unfriendly pre-treatments. | researchgate.netresearchgate.net |
| Process Control & Specificity | Difficulty in controlling chemical or enzymatic hydrolysis to yield a single DP; production of heterogeneous mixtures. | Low yields of the target DP7; requires extensive and costly downstream purification. | researchgate.netnih.gov |
| Economic Viability | High cost of purified enzymes (chitinases, chitosanases). | Limits the feasibility of large-scale industrial production. | nih.govmdpi.com |
| Yield & Efficiency | Low overall yields of specific oligosaccharides from the parent polymer. | Reduces the cost-effectiveness of the entire production process. | mdpi.com |
| Sustainability | Use of harsh chemicals (strong acids/bases) in traditional chitin processing; generation of chemical waste. | Negative environmental impact; complicates waste management. | mdpi.comresearchgate.net |
| Downstream Processing | Complex and inefficient separation methods for isolating uniform oligomers from a product mixture. | Increases production costs and time; reduces final product output. | researchgate.net |
Structural Characterization and Relationship to Bioactivity of Chitin Oligosaccharides Dp7
Analytical Techniques for Degree of Polymerization (DP) Confirmation
The degree of polymerization refers to the number of monosaccharide units in an oligosaccharide chain. For Chitin (B13524) Oligosaccharides DP7, this means the molecule is a heptamer, consisting of seven GlcNAc and/or GlcN units. Accurate confirmation of DP is the foundational step in the structural characterization of any specific oligosaccharide. Several analytical techniques are employed to verify the DP of chitin oligosaccharides.
Mass Spectrometry (MS) is a primary tool for determining the molecular weight of oligosaccharides, from which the DP can be directly inferred. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly effective for analyzing mixtures of oligosaccharides. researchgate.net This technique allows for the identification of the main oligomer structures within a sample, and it has been successfully used to study the distribution of oligomers with DPs from 3 to 7. researchgate.net More advanced techniques involving mass spectrometry can provide full structural information, including DP and the fraction of acetylation (FA). mdpi.com
High-Performance Liquid Chromatography (HPLC) is another powerful method for separating and analyzing oligosaccharides. By employing a gradient elution procedure, HPLC can provide optimal resolution for N-acetyl-chito-oligosaccharides (NACOs) with DP values from 2 to 6 and beyond. jfda-online.com The retention time of the oligosaccharides in the chromatogram can be correlated linearly with their DP values, allowing for precise confirmation of DP7. jfda-online.com
Below is a summary of key analytical techniques used for DP confirmation.
| Technique | Principle | Application to DP7 Confirmation |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules, allowing for precise molecular weight determination. | Directly confirms the molecular weight corresponding to a heptasaccharide, distinguishing DP7 from other oligomers. researchgate.net |
| HPLC | Separates molecules based on their interaction with a stationary phase. Retention time is correlated with molecular size. | Provides a retention time specific to DP7, allowing for its separation and identification from a mixture of oligosaccharides. jfda-online.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information. | While primarily used for conformational and acetylation analysis, specific signals in 1H NMR spectra can be integrated to confirm the number of repeating units. researchgate.netresearchgate.net |
Importance of Acetylation Pattern (PA) and Degree of Acetylation (DA) in Chitin Oligosaccharides DP7 Function
Beyond the chain length (DP), the biological function of COS is critically dependent on the Degree of Acetylation (DA) and the Pattern of Acetylation (PA). nih.govnih.gov The DA represents the proportion of N-acetyl-D-glucosamine (GlcNAc) units to the total number of units, while the PA describes the specific sequence of acetylated (A) and deacetylated (D) units along the oligosaccharide chain. nih.gov
For a DP7 molecule, the DA can theoretically range from fully deacetylated (0% DA, seven GlcN units) to fully acetylated (100% DA, seven GlcNAc units). The variation in DA and PA creates a vast number of potential isomers, each with a unique charge distribution and three-dimensional structure, which in turn dictates its interaction with biological receptors and enzymes. nih.govnih.gov
The biological activities of COS, such as immune response modulation and antimicrobial effects, are highly specific to these structural features. mpg.denih.gov For instance, the specific recognition of the N-acetyl moiety is crucial for the activation of certain plant immune receptors. nih.gov The charge density and distribution, defined by the PA, influence molecular recognition events that trigger signaling pathways in both plants and humans. nih.gov While COS produced by chemical hydrolysis often have a random acetylation pattern, enzymatic methods using chitin deacetylases (CDAs) can produce COS with specific and defined patterns, which is essential for studying structure-function relationships. nih.govnih.gov
The table below illustrates a few hypothetical acetylation patterns for a DP7 molecule with a DA of approximately 57% (four acetylated units). Each unique sequence represents a distinct molecule with potentially different biological properties.
| Pattern ID | Acetylation Pattern (Sequence of A and D units) | Degree of Acetylation (DA) |
| DP7-PA1 | A-A-D-A-D-A-D | ~57.1% |
| DP7-PA2 | D-A-A-D-A-A-D | ~57.1% |
| DP7-PA3 | A-D-D-A-A-A-D | ~57.1% |
| DP7-PA4 | D-D-D-A-A-A-A | ~57.1% |
| (Note: A = N-acetyl-D-glucosamine, D = D-glucosamine) |
Conformational Analysis of this compound and Derivatives
The three-dimensional shape, or conformation, of a Chitin Oligosaccharide DP7 molecule is a critical determinant of its biological function. The conformation is primarily defined by the rotation around the glycosidic bonds that link the monosaccharide units. These rotations are described by torsion angles, phi (Φ) and psi (Ψ). mpg.de The flexibility of the oligosaccharide chain and its preferred shape in solution are influenced by factors such as the acetylation pattern, pH, and intramolecular interactions like hydrogen bonding. nih.govmpg.de
Nuclear Magnetic Resonance (NMR) Spectroscopy is a principal technique for studying the conformation of oligosaccharides in solution. nih.gov Techniques like 1H,15N-HSQC can resolve signals from individual residues even in longer oligomers, providing detailed chemical shift information. slu.se By analyzing NMR data, such as 3J coupling constants and ROESY cross-peaks, researchers can determine the inter-residual dihedral angles (Φ and Ψ) and thus elucidate the molecule's average conformation. nih.govnih.gov
Molecular Dynamics (MD) Simulations complement experimental techniques by providing a dynamic view of the oligosaccharide's behavior. nih.govmpg.de These computational models can predict conformational preferences, identify stable intramolecular hydrogen bonds, and analyze the distribution of torsion angles. For example, simulations have shown that the amino group in chitosan (B1678972) plays a significant role in stabilizing specific geometries through hydrogen bonding, and that protonation of this group at different pH values can alter the molecule's flexibility and conformation. nih.govmpg.de
| Conformational Parameter | Description | Analytical Method(s) |
| Torsion Angles (Φ, Ψ) | Define the rotational orientation around the β-(1–4) glycosidic linkage, determining the overall chain shape. | NMR Spectroscopy, Molecular Dynamics (MD) Simulations mpg.denih.gov |
| ω Torsion Angle | Describes the rotation of the C5-C6 bond, influencing the orientation of the hydroxymethyl group. | NMR Analysis (3JH5,H6 coupling constants), MD Simulations nih.gov |
| Intramolecular H-Bonds | Non-covalent bonds within the molecule that stabilize specific conformations. | MD Simulations, NMR Analysis nih.gov |
Biological Activities and Mechanistic Pathways of Chitin Oligosaccharides Dp7
Plant Immunomodulation and Elicitor Activity
Chitin (B13524), a major component of fungal cell walls, is recognized by plants as a microbe-associated molecular pattern (MAMP). The perception of chitin fragments, such as chitin oligosaccharides DP7, triggers a cascade of defense responses known as pattern-triggered immunity (PTI).
Recognition by Plant Lysin Motif (LysM) Receptors (e.g., AtCERK1, LYK5)
The initial step in chitin-triggered immunity is the recognition of chitin oligosaccharides by cell surface receptors. In the model plant Arabidopsis thaliana, this recognition is primarily mediated by a complex of Lysin Motif (LysM) receptor-like kinases (RLKs). Key components of this receptor system include Chitin Elicitor Receptor Kinase 1 (AtCERK1) and LysM-containing Receptor-Like Kinase 5 (LYK5). osti.govnih.govnih.govelifesciences.org
Research has shown that LYK5 functions as the primary high-affinity receptor for chitin. osti.govnih.govelifesciences.org Upon binding to chitin oligosaccharides, LYK5 forms a complex with AtCERK1. osti.govnih.govelifesciences.org This interaction is crucial for downstream signaling, as the binding of chitin to LYK5 is indispensable for the subsequent phosphorylation of AtCERK1. osti.govnih.gov While AtCERK1 can also bind chitin, its affinity is significantly lower than that of LYK5. osti.govnih.gov Therefore, the current model suggests that LYK5 acts as the main perception unit, which then recruits AtCERK1 to initiate the signaling cascade. In Arabidopsis, LYK4 shares some overlapping functions with LYK5, and double mutants lacking both LYK4 and LYK5 show a complete loss of response to chitin. elifesciences.org Structural studies have provided insights into why longer-chain chitin oligomers, such as DP7 and DP8, are potent inducers of immunity; they are capable of inducing the homodimerization of the AtCERK1 receptor, a step essential for activating downstream signaling pathways. nih.gov
Table 1: Key LysM Receptors in Arabidopsis thaliana for Chitin Perception
| Receptor | Function | Binding Affinity for Chitin | Role in Signaling |
| AtCERK1 | Co-receptor, kinase activity | Lower affinity | Essential for downstream signaling; homodimerizes and autophosphorylates upon chitin perception. nih.govnih.govnih.gov |
| LYK5 | Primary receptor | High affinity | Binds chitin and forms a complex with AtCERK1, inducing its phosphorylation. osti.govnih.govelifesciences.org |
| LYK4 | Redundant receptor | Shares overlapping function with LYK5. elifesciences.org | Contributes to chitin perception; double mutants with LYK5 show a complete loss of chitin response. elifesciences.org |
Induction of Reactive Oxygen Species (ROS) Generation and Oxidative Burst Responses with Optimal Elicitor Activity for DP7
A hallmark of successful chitin perception is the rapid and transient production of reactive oxygen species (ROS), a phenomenon known as the oxidative burst. This is one of the earliest detectable defense responses in plants upon elicitor recognition. Chitin oligosaccharides are potent inducers of this ROS production. researchgate.netnih.govmdpi.com The generation of ROS, which includes molecules like superoxide and hydrogen peroxide, plays a multifaceted role in plant defense. It can directly harm pathogens, contribute to the strengthening of the plant cell wall through cross-linking of polymers, and act as signaling molecules to activate further defense responses. frontiersin.org
The length of the chitin oligosaccharide chain influences the intensity of the ROS burst. Studies have indicated that longer-chain oligomers, including heptamers (DP7), are particularly effective at eliciting strong immune responses. nih.gov The recognition of these longer chains by the LysM receptor complex is what triggers a robust downstream signaling cascade, leading to a significant oxidative burst. nih.gov This rapid production of ROS is a critical component of the plant's initial defense against fungal pathogens. frontiersin.org
Table 2: Elicitor Activity of Chitin Oligosaccharides of Different Lengths
| Oligosaccharide Length | Elicitor Activity (ROS Production) | Reference |
| DP < 6 | Little to no activity | nih.gov |
| DP6 (hexamer) | Elicits ROS production | nih.gov |
| DP7 (heptamer) | Elicits strong ROS production | nih.gov |
Activation of Plant Defense Genes and Defense Responses (e.g., Chitinase (B1577495), Peroxidase, PR-proteins)
Following the initial perception and signaling events, this compound induce a broad transcriptional reprogramming in the plant, leading to the expression of a suite of defense-related genes. nih.gov This includes genes encoding for pathogenesis-related (PR) proteins, which have antimicrobial activities. Among the induced enzymes are chitinases and peroxidases.
Modulation of Plant Signaling Pathways in Response to this compound
The perception of this compound by the AtCERK1/LYK5 receptor complex initiates a phosphorylation cascade that activates downstream signaling pathways. A key pathway involved is the mitogen-activated protein kinase (MAPK) cascade. mdpi.comnih.gov This signaling module is a common downstream component of many MAMP-triggered immunity pathways, suggesting a convergence point for different immune signals. nih.gov
Activation of the MAPK cascade ultimately leads to the activation of transcription factors, such as WRKYs, which in turn regulate the expression of a large number of defense-related genes. nih.gov Furthermore, chitin signaling can interact with plant hormone signaling pathways. For instance, chitosan (B1678972) oligosaccharides have been shown to induce the salicylic acid (SA) signaling pathway in Arabidopsis to confer resistance against Tobacco mosaic virus. scispace.com In other plant-pathogen interactions, the jasmonic acid (JA) pathway is activated. scispace.comnih.gov This indicates that chitin oligosaccharides can modulate different hormonal defense pathways depending on the specific context of the plant-pathogen interaction.
Fungal Pathogen Evasion Mechanisms Involving Chitin Oligosaccharide Deacetylation
Successful fungal pathogens have evolved mechanisms to evade recognition by the plant immune system. One such strategy involves the modification of their cell wall chitin. frontiersin.org Pathogenic fungi can secrete enzymes called chitin deacetylases (CDAs), which convert chitin into chitosan by removing acetyl groups. frontiersin.orgnih.govacs.orgnih.gov
This deacetylation is a crucial evasion tactic for several reasons. Firstly, chitosan is a poor substrate for plant chitinases, making the fungal cell wall more resistant to degradation by these plant defense enzymes. acs.org Secondly, and more importantly, the resulting partially deacetylated chitin oligomers are not effectively recognized by the plant's LysM receptors. nih.gov This lack of recognition prevents the activation of the downstream defense responses, allowing the fungus to colonize the plant tissue without triggering a strong immune reaction. nih.gov
Plant Growth Regulation and Abiotic Stress Tolerance Enhancement
Beyond their role in plant immunity, chitin oligosaccharides have also been shown to positively influence plant growth and enhance tolerance to various abiotic stresses.
Low-molecular-weight chitin oligosaccharides can act as biostimulants, promoting plant growth. nih.govnih.gov Studies have shown that treatment with chitin oligosaccharides can lead to increased fresh weight and root length in plants. nih.gov This growth-promoting effect is associated with the induction of genes related to vegetative growth and carbon and nitrogen metabolism. nih.govnih.gov
Furthermore, chitin and its derivatives can enhance plant resilience to abiotic stresses such as drought, salinity, and extreme temperatures. nih.govfrontiersin.org The application of chitosan oligosaccharides has been shown to mitigate the negative effects of water stress by boosting the production of antioxidant enzymes. nih.gov They can also stimulate the synthesis of metabolites involved in osmotic adjustment and stress signaling. nih.gov By enhancing the plant's antioxidant defense system, chitin oligosaccharides help to protect cells from oxidative damage caused by abiotic stressors. frontiersin.org
Table 3: Effects of Chitin Oligosaccharides on Plant Growth and Abiotic Stress Tolerance
| Effect | Observation | Mechanism |
| Plant Growth Promotion | Increased fresh weight and radicle length. nih.gov | Induction of genes related to vegetative growth, carbon, and nitrogen metabolism. nih.govnih.gov |
| Abiotic Stress Tolerance | Enhanced resistance to drought, salinity, and heat. nih.gov | Increased antioxidant enzyme production, stimulation of osmotic adjustment, and stress signaling. nih.govfrontiersin.org |
Promotion of Seed Germination and Seedling Growth
Chitin oligosaccharides are known to positively influence the early stages of plant life. The application of chitosan and its derivatives has been shown to enhance seed germination and promote seedling growth across various plant species, including maize and wheat nih.govnih.govresearchgate.net. Seed priming with chitosan can improve germination percentage, germination rate, and seedling vigor, particularly under stress conditions researchgate.netresearchgate.net. For instance, treating seeds with chitosan has been observed to increase the final germination percentage and reduce the mean germination time researchgate.net.
The growth-promoting effects are linked to physiological changes within the plant. Chitosan nanoparticles (CSNPs), which may act similarly to oligosaccharides, have been found to have a more pronounced effect at lower concentrations than bulk chitosan nih.gov. This is potentially due to higher adsorption on the seed surface nih.gov. The application of CSNPs can induce the expression of auxin-related genes, leading to increased concentrations of indole-3-acetic acid (IAA), a key hormone in plant growth, in both shoots and roots nih.gov. While these studies often use mixtures of COS or chitosan polymers, the underlying mechanisms are relevant to the activity of specific oligomers like DP7. Seed treatments with chitosan have been linked to increased levels of gibberellic acid (GA3) and IAA, which are crucial for breaking seed dormancy and promoting growth nih.govresearchgate.net.
Table 1: Effects of Chitosan-related Compounds on Seed Germination and Seedling Growth
| Plant Species | Treatment | Observed Effects | Reference |
|---|---|---|---|
| Wheat (Triticum aestivum L.) | Chitosan seed priming | Increased final germination percentage, reduced mean germination time, improved germination rate, shoot, and root length. researchgate.net | researchgate.net |
| Maize (Zea mays L.) | Chitosan seed priming | Improved speed of germination and seedling growth under low-temperature stress. nih.gov | nih.gov |
| Wheat (Triticum aestivum L.) | Chitosan nanoparticles (CSNPs) | Promoted growth at lower concentrations; induced auxin-related gene expression and increased IAA concentration. nih.gov | nih.gov |
Enhancement of Photosynthetic Characteristics and Biomass Accumulation
Chitin oligosaccharides can significantly impact plant physiology beyond germination, notably by enhancing photosynthetic efficiency and thereby increasing biomass accumulation. Research indicates a direct relationship between the DP of COS and their bioactivity, with a DP greater than 3 being necessary for a significant promotion of growth and photosynthesis apacsci.com. Foliar application of COS has been shown to increase the yield of crops like soybeans apacsci.com.
Alleviation of Abiotic Stress Conditions (e.g., Salt, Cold)
One of the most valuable properties of chitin oligosaccharides in agriculture is their ability to induce tolerance to various abiotic stresses, such as high salinity and low temperatures nih.govmarine-oligo.comnih.govmdpi.com. Salt stress is a major factor limiting crop production, as it causes ionic toxicity, osmotic imbalance, and oxidative stress, leading to reduced growth and photosynthetic efficiency nih.govmdpi.comresearchgate.net.
Exogenous application of COS has been shown to be an effective method to counteract the negative effects of salt stress nih.gov. In wheat seedlings under salt stress, the application of specific COS sequences led to the recovery of leaf length, wet mass, and dry mass nih.gov. Mechanistically, COS helps alleviate salt stress by reducing the content of malondialdehyde (MDA), a marker of lipid peroxidation and cell damage, and by decreasing the Na+/K+ ratio within the plant tissues nih.gov. By mitigating oxidative damage and maintaining ion homeostasis, COS helps plants better withstand saline conditions nih.govnih.gov.
Similarly, COS can enhance plant resistance to cold stress. Treatment with chitosan oligosaccharides can improve the activity of protective enzymes like superoxide dismutase (SOD) and catalase (CAT) in leaves marine-oligo.com. This enzymatic activity reduces the accumulation of free radicals and decreases cell membrane damage from low temperatures, thereby improving the plant's ability to survive and maintain photosynthesis at a certain level during cold periods marine-oligo.com.
Table 2: Role of Chitin Oligosaccharides in Alleviating Abiotic Stress
| Stress Type | Plant Species | Effect of COS Treatment | Mechanism of Action | Reference |
|---|---|---|---|---|
| Salt | Rice (Oryza sativa L.) | Alleviated growth inhibition, increased dry weight. | Increased abundance of photosynthesis-related proteins. | nih.gov |
| Salt | Wheat | Recovered leaf length, wet and dry mass. | Decreased malondialdehyde (MDA) content and Na+/K+ ratio. | nih.gov |
| Cold | General | Reduced cell damage and chlorophyll reduction. | Improved activity of protective enzymes (SOD, POD, CAT), reduced membrane lipid peroxidation. | marine-oligo.com |
Antimicrobial Efficacy and Mechanisms
Chitin oligosaccharides are recognized as potent antimicrobial agents, exhibiting activity against a wide spectrum of pathogens, including bacteria, fungi, and parasites nih.govnih.govnih.gov. Their efficacy is often dependent on factors such as molecular weight (and thus DP), degree of deacetylation, and the specific target microorganism mdpi.comnih.gov.
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
Chitosan and its derivatives have demonstrated broad-spectrum antibacterial activity nih.govnih.govmdpi.com. The primary mechanism of action involves the electrostatic interaction between the positively charged amino groups (-NH3+) of the oligosaccharide and negatively charged components on the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria nih.govresearchgate.net.
This interaction disrupts the cell membrane, leading to increased permeability, leakage of intracellular contents (like ions, metabolites, and even DNA/RNA), and ultimately, cell death researchgate.net. The mode of action can differ between bacterial types due to variations in their cell wall structures nih.govnih.gov. Some studies suggest a stronger effect against Gram-negative bacteria, while others have found greater efficacy against Gram-positive strains nih.gov. Higher molecular weight chitosan can also form a polymer film on the cell surface, which blocks nutrient transport into the cell nih.gov.
Antifungal Properties Against Plant Pathogenic Fungi
Chitin oligosaccharides are particularly effective against fungal pathogens, which is significant given that chitin is a primary structural component of fungal cell walls but is absent in plants nih.govsciopen.com. The antifungal action of COS is multifaceted. They can directly inhibit fungal growth and suppress spore germination nih.govnih.gov.
Furthermore, COS acts as a microbe-associated molecular pattern (MAMP), which plants can recognize to trigger an immune response known as MAMP-triggered immunity (MTI) nih.govsciopen.commdpi.com. Specifically, chito-oligosaccharides with a DP of 6 to 8 are known to be potent inducers of these defense responses nih.gov. Upon recognition by plant receptors, a signaling cascade is initiated, leading to the production of defense-related compounds like phytoalexins and pathogenesis-related (PR) proteins, including chitinases and β-glucanases, which can degrade fungal cell walls nih.govmdpi.com. This dual action of direct fungitoxicity and indirect induction of host resistance makes COS a valuable tool in plant protection nih.govsciopen.com.
Antiparasitic Potential of Chitin Oligosaccharides
The antimicrobial spectrum of chitin oligosaccharides also extends to parasites nih.gov. Although research in this area is less extensive than for bacteria and fungi, studies have demonstrated the potential of COS against certain parasitic protozoa nih.gov. An in vitro evaluation of COS showed time-dependent inhibition of parasites and an ability to cause parasite aggregation, as observed through scanning electron microscopy nih.gov. This suggests that COS can interfere with the normal function and structure of parasitic organisms. The broad biological effects of COS make them promising molecules for further investigation in the development of novel antiparasitic agents nih.gov.
Mechanisms of Microbial Growth Inhibition and Cell Surface Interactions
Chitin oligosaccharides (COS), including those with a degree of polymerization of 7 (DP7), exhibit antimicrobial properties through a multi-faceted approach that primarily involves interaction with and disruption of the microbial cell surface. The cationic nature of COS, due to the presence of protonated amino groups at acidic pH, is crucial to its mechanism of action. This positive charge facilitates an electrostatic interaction with negatively charged components on bacterial surfaces, such as peptidoglycans in Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria nih.gov. This binding can disrupt membrane integrity, leading to the leakage of intracellular contents and ultimately cell death nih.govnih.gov.
The interaction of bacteria with surfaces is a complex process influenced by factors such as surface energy and electrostatic forces nih.govfrontiersin.org. The immobilization of chitosan, the parent polymer of COS, has been shown to increase the hydrophilicity of surfaces, which can make bacterial adhesion less favorable mdpi.com. For COS, including DP7, their low molecular weight is a key attribute. It allows them to not only interact with the cell surface but also to potentially penetrate the cell wall and membrane nih.gov. Once inside the cell, they can bind to bacterial DNA, interfering with replication and transcription processes, which disrupts intracellular metabolism nih.gov.
Furthermore, the antimicrobial action of COS can be selective. Some studies suggest that most pathogenic bacteria are unable to utilize chitin derivatives as a carbon source. This gives a competitive advantage to beneficial gut probiotics that can digest and metabolize them, thereby indirectly inhibiting the growth of pathogens nih.gov.
A summary of the proposed mechanisms for microbial growth inhibition by chitin oligosaccharides is presented below:
| Mechanism | Description | Key Molecular Interactions |
| Cell Surface Interaction | Electrostatic attraction between positively charged COS and negatively charged bacterial cell surface components. | Interaction with peptidoglycans, lipopolysaccharides (LPS), and teichoic acids. |
| Membrane Disruption | Alteration of membrane permeability leading to leakage of intracellular components. | Disruption of the phospholipid bilayer. |
| Inhibition of Intracellular Processes | Penetration into the cell and binding to DNA, which interferes with replication and mRNA synthesis. | Interaction with nucleic acids. |
| Competitive Inhibition | Preferential utilization by beneficial bacteria, leading to the suppression of pathogenic microbial growth. | Serves as a carbon and energy source for probiotics. |
Cellular and Molecular Immunomodulation (Non-Human In Vitro Models)
Chitin oligosaccharides have been demonstrated to be potent activators of macrophages, key cells of the innate immune system. In in vitro models using murine macrophage cell lines such as RAW 264.7, COS have been shown to stimulate the production of critical effector molecules like nitric oxide (NO) and reactive oxygen species (ROS) mdpi.comresearchgate.net. The production of NO is a hallmark of macrophage activation and is synthesized by the inducible nitric oxide synthase (iNOS) enzyme nih.gov. Activated macrophages produce large amounts of ROS, such as superoxide radicals, via the NADPH oxidase 2 (NOX2) complex nih.govnih.gov. Both NO and ROS are crucial for the cytotoxic and microbicidal activities of macrophages nih.govnih.govnih.gov.
Phagocytosis, the process by which macrophages engulf and destroy pathogens, is another key function stimulated by certain immune activators frontiersin.orgnih.gov. While direct studies on the effect of chitin oligosaccharide DP7 on phagocytosis are limited, the general activation of macrophages by COS suggests a potential enhancement of this process. Mitochondrial ROS (mtROS) have been shown to play a role in increasing the phagocytic activity of macrophages frontiersin.org.
The table below summarizes the effects of chitin oligosaccharides on macrophage activity based on in vitro studies.
| Macrophage Activity | Effector Molecule/Process | Observed Effect of COS |
| Nitric Oxide Production | Nitric Oxide (NO) | Increased production mdpi.comresearchgate.net |
| Reactive Oxygen Species Production | Reactive Oxygen Species (ROS) | Increased production |
| Phagocytosis | Engulfment of particles | Potential enhancement due to macrophage activation |
The immunomodulatory effects of chitin oligosaccharides extend to the induction of pro-inflammatory cytokine production in macrophages. Upon stimulation with COS, macrophages have been observed to increase the secretion of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) mdpi.comresearchgate.net. These cytokines play a pivotal role in orchestrating the inflammatory response and activating other immune cells nih.gov.
Studies using the RAW 264.7 macrophage cell line have demonstrated that COS treatment leads to an upregulation of the gene expression and protein secretion of these pro-inflammatory cytokines mdpi.comresearchgate.net. This response is a critical aspect of the innate immune system's ability to combat infections. The production of these cytokines is tightly regulated and is often dependent on the activation of specific intracellular signaling pathways.
The following table details the pro-inflammatory cytokines induced by chitin oligosaccharides in in vitro macrophage models.
| Cytokine | Function in Immune Response | Effect of COS on Production |
| Interleukin-1β (IL-1β) | Mediates inflammatory responses, induces fever, and activates lymphocytes. | Increased production mdpi.comnih.gov |
| Interleukin-6 (IL-6) | Plays a role in inflammation, immune regulation, and the acute phase response. | Increased production mdpi.comresearchgate.netnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | A central mediator of inflammation, apoptosis, and immune cell activation. | Increased production mdpi.comresearchgate.netnih.gov |
The stimulation of macrophage activity and cytokine production by chitin oligosaccharides is mediated through the activation of several key intracellular signaling pathways. Among the most important are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways mdpi.comresearchgate.net.
The NF-κB pathway is a central regulator of inflammatory gene expression. Studies have shown that COS can induce the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκBα), leading to the nuclear translocation of the p65 subunit of NF-κB mdpi.comresearchgate.net. Once in the nucleus, NF-κB binds to the promoter regions of target genes, including those for iNOS, TNF-α, IL-1β, and IL-6, thereby initiating their transcription mdpi.com.
The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is also activated by COS in macrophages mdpi.comresearchgate.net. Phosphorylation of these kinases leads to the activation of downstream transcription factors that contribute to the expression of inflammatory mediators mdpi.com.
The PI3K/Akt signaling cascade is another pathway implicated in COS-mediated macrophage activation. Evidence suggests that COS can promote the phosphorylation of Akt and its upstream regulators, which can further influence downstream signaling events, including the activation of NF-κB mdpi.comnih.gov.
| Signaling Pathway | Key Proteins | Role in Macrophage Activation |
| NF-κB | IKK, IκBα, p65 | Transcription of pro-inflammatory genes (iNOS, TNF-α, IL-6, IL-1β) mdpi.comnih.gov |
| MAPK | ERK, JNK, p38 | Regulation of cytokine production and inflammatory responses mdpi.comresearchgate.netnih.gov |
| PI3K/Akt | PI3K, Akt | Cell survival, proliferation, and regulation of NF-κB activity mdpi.comresearchgate.netnih.gov |
The initiation of intracellular signaling by chitin oligosaccharides is dependent on their interaction with specific receptors on the surface of mammalian cells. While the precise receptors for COS of a specific degree of polymerization like DP7 are not fully elucidated in mammalian immune cells, Toll-like receptors (TLRs) have been implicated as potential candidates. Some studies suggest that COS may interact with TLR2 and TLR4 to mediate their effects on macrophages nih.gov. These interactions can influence receptor dimerization and the subsequent activation of downstream signaling pathways like NF-κB and MAPK nih.gov.
In other biological systems, such as plants, specific chitin-binding proteins have been identified in the plasma membrane that recognize chitin oligosaccharides in a size-dependent manner, with a preference for larger oligomers nih.govresearchgate.net. Computational studies have also explored the interactions of small chito-oligosaccharides with plasma proteins like human serum albumin and α-1-acid glycoprotein, indicating that such interactions are influenced by molecular weight and deacetylation patterns nih.gov. This suggests that specific binding proteins and receptors for chitin oligosaccharides, potentially with varying affinities for different DP lengths, are likely present on mammalian cells.
| Potential Receptor/Binding Protein | Cell Type/System | Significance of Interaction |
| Toll-like Receptor 2 (TLR2) | Macrophages | Potential mediator of COS-induced inflammatory signaling nih.gov |
| Toll-like Receptor 4 (TLR4) | Macrophages | Implicated in the recognition of some COS mixtures and initiation of immune responses nih.gov |
| Plasma Proteins (e.g., Albumin) | Human Plasma (Computational) | Influences the distribution and bioavailability of COS nih.gov |
| Chitin-Binding Proteins | Soybean Plasma Membrane | Demonstrates specific, high-affinity binding of chitin oligosaccharides, suggesting the existence of analogous receptors in other organisms nih.govresearchgate.net |
Antioxidant Mechanisms of Action
Chitin oligosaccharides, as derivatives of chitin and chitosan, are recognized for their antioxidant properties nih.govnih.gov. These effects are attributed to their ability to scavenge free radicals in both in vitro and in vivo systems nih.gov. The antioxidant activity of chitin and its derivatives may be beneficial in preventing or mitigating chronic diseases associated with oxidative stress nih.gov.
The mechanisms underlying the antioxidant effects of COS involve direct free radical-scavenging activities. They can donate electrons or hydrogen atoms to reactive oxygen species, thereby neutralizing them. In cellular models, chitin oligosaccharides have been shown to protect against oxidative stress-induced cell damage scispace.com. This protective effect can be mediated by modulating the activity of antioxidant enzymes and the expression of genes related to antioxidant defense mechanisms scispace.com. For instance, N-acetylated COS have been reported to increase the intracellular levels of glutathione (GSH), a major endogenous antioxidant, in live cells .
The molecular weight and degree of acetylation of chitin oligomers are factors that can influence their antioxidant capacity scispace.comresearchgate.net. While specific data for DP7 is limited, the general trend suggests that lower molecular weight oligosaccharides are effective antioxidants.
| Antioxidant Mechanism | Description |
| Free Radical Scavenging | Direct interaction with and neutralization of reactive oxygen species (ROS) and other free radicals. |
| Modulation of Antioxidant Enzymes | Influencing the activity of endogenous antioxidant enzymes to enhance cellular defense against oxidative stress. |
| Enhancement of Intracellular Antioxidants | Increasing the levels of non-enzymatic antioxidants, such as glutathione (GSH) . |
Academic Research Applications of Chitin Oligosaccharides Dp7 Non Clinical
Agricultural Bio-Stimulants and Bio-Protectants
In agricultural science, Chitin (B13524) oligosaccharides DP7 are investigated for their role as potent bio-stimulants and bio-protectants, primarily through their ability to elicit defense responses in plants and modulate the soil environment.
Chitin oligosaccharides are recognized by plants as a microbe-associated molecular pattern (MAMP), signaling the presence of potential pathogens and triggering immune responses. pnas.orgoup.com This recognition leads to a state of heightened defense readiness known as induced systemic resistance (ISR), which can protect the plant against a broad range of pathogens. frontiersin.org
Research has demonstrated that plant cells, from both monocots and dicots, perceive chitin fragments, leading to the activation of various defense mechanisms. pnas.org These responses include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the expression of defense-related genes. nih.govfrontiersin.org
The perception of chitin oligosaccharides is highly specific. In the model plant Arabidopsis thaliana, LysM receptor-like kinases (LYKs) such as LYK5 and CERK1 are crucial for chitin signaling. nih.gov Specifically, LYK5 has been identified as a major high-affinity chitin receptor that forms a complex with the co-receptor CERK1 upon chitin binding to initiate the downstream immune signaling cascade. nih.gov In rice (Oryza sativa), the chitin elicitor-binding protein (CEBiP) works in concert with the receptor kinase CERK1 to perceive chitin oligosaccharides and activate defenses. pnas.org
Studies have utilized chitoheptaose (DP7) among other oligosaccharides to probe these responses. For instance, research on Arabidopsis has shown that treatment with chitoheptaose can induce cytosolic calcium ion influx, a key event in early defense signaling. oup.com Pre-treatment of plants with chitin oligosaccharides has been shown to enhance resistance to subsequent pathogen attacks from both fungi and bacteria. nih.govnih.gov This chitin-induced resistance is a key area of research for developing sustainable agricultural practices to reduce reliance on chemical pesticides. nih.gov
Table 1: Research Findings on Chitin Oligosaccharide-Induced Plant Defense
| Plant Model | Receptor(s) Involved | Observed Defense Responses | Pathogen(s) Challenged | Reference(s) |
| Arabidopsis thaliana | AtLYK5, AtCERK1 | ROS production, MAPK phosphorylation, Calcium influx, Enhanced resistance | Alternaria brassicicola, Pseudomonas syringae | oup.comnih.gov |
| Oryza sativa (Rice) | OsCEBiP, OsCERK1 | Activation of defense signaling | Not specified in abstracts | pnas.org |
| General (various plants) | LysM-containing proteins | Phytoalexin accumulation, PR protein synthesis, Lignin synthesis, Callose formation | Viruses, Bacteria, Fungi, Oomycetes | nih.govnih.gov |
The application of chitin and its oligosaccharide derivatives to soil can significantly alter the composition and activity of the soil microbiome. nih.gov This modulation can lead to the suppression of soil-borne diseases and the promotion of plant growth. biorxiv.org
Chitin amendments enrich the soil with chitinolytic microorganisms, which are capable of degrading chitin. Many of these organisms, such as species of Streptomyces, Bacillus, and Trichoderma, are known plant growth-promoting rhizobacteria (PGPR) or biocontrol agents. nih.govchipro.de The introduction of chitin can stimulate the proliferation of these beneficial microbes, which can outcompete pathogenic organisms for resources or produce antimicrobial compounds. nih.gov
Research has shown that chitin application can increase the abundance of beneficial bacteria and fungi while reducing populations of potential plant pathogens like Fusarium. nih.gov This shift in the microbial community structure contributes to improved soil health and fertility. nih.govjournalijpss.com Furthermore, some beneficial microbes can produce chitinases that break down the chitin in fungal cell walls, directly inhibiting the growth of pathogenic fungi. chitolytic.com The oligosaccharides released during this process, including DP7, can then be perceived by the plant roots, further stimulating plant defense systems from below ground. mdpi.comfrontiersin.org This dual action of promoting beneficial microbes and directly stimulating plant immunity makes chitin oligosaccharides a subject of intense research for improving soil and plant health. nih.govbiorxiv.org
Advanced Materials Research
The unique properties of chitin oligosaccharides, including their biocompatibility, biodegradability, and specific molecular structure, make them valuable in advanced materials research for non-clinical applications.
Chitin and its derivatives serve as versatile biomaterials for creating scaffolds. nih.gov While much of the research focuses on tissue engineering, the principles can be applied to the development of molecular scaffolds for in vitro biological assays and purification systems. The defined structure of Chitin oligosaccharides DP7 allows for precise chemical modifications and functionalizations. For example, chitoheptaose can be grafted onto proteins like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), creating specific probes or affinity matrices. elicityl-oligotech.com
The ability of chitin to bind specifically to certain proteins, such as chitinases and lectins, can be exploited for enzyme purification. mdpi.com A matrix functionalized with this compound could theoretically be used in affinity chromatography to isolate and purify chitin-binding proteins from complex mixtures. The strong binding characteristics between chitin-degrading enzymes and chitin substrates form the basis for such purification strategies. mdpi.com
Chitin oligosaccharides are increasingly used in the development of bio-nanomaterials. ui.ac.idarabjchem.org Their properties, such as non-toxicity and biocompatibility, make them excellent candidates for creating nanoparticles and other nanostructures for research purposes. researchgate.netresearchgate.net These nanomaterials can be used as carriers for delivering specific molecules to cells in culture or as probes for bio-imaging, although these applications are primarily in the biomedical research domain. ui.ac.idnih.gov
In non-clinical research, chitin oligosaccharide-based nanomaterials can be developed to study cellular uptake mechanisms or to create controlled-release systems for agrochemicals. researchgate.net The self-assembly properties of chitin oligosaccharides are also being explored to create complex, ordered nanostructures like nanocrystals and higher-order bundles, which could have applications in areas like biosensor development. rsc.org
Fundamental Biological Probes in Glycoscience Research
Chitin oligosaccharides of a specific length, such as DP7, are invaluable tools in glycoscience for probing the fundamentals of carbohydrate-protein interactions and cellular signaling. mdpi.com They serve as molecular probes to understand how organisms recognize and respond to specific glycan structures. nih.gov
The study of plant immunity heavily relies on using defined chitin oligosaccharides to dissect the signaling pathways. pnas.orgnih.gov By using chitoheptaose, researchers can stimulate specific plant receptors like LYK5 and CERK1 and observe the precise downstream biochemical events, such as protein phosphorylation and changes in gene expression. nih.govfrontiersin.org This allows for a detailed mapping of the signaling cascade from perception at the cell surface to the activation of defense genes in the nucleus. nih.gov The use of these well-defined oligosaccharides is crucial for understanding the structure-function relationship in plant-pathogen recognition and distinguishing it from symbiotic signaling, where related but distinct lipo-chitin oligosaccharides are involved. pnas.orgnih.gov
Table 2: Applications of this compound in Research
| Research Area | Specific Application | Key Principle | Reference(s) |
| Agricultural Science | Elicitor of plant defense | MAMP recognition by plant receptors (e.g., LYK5/CERK1) leading to Induced Systemic Resistance. | pnas.orgoup.comnih.gov |
| Soil microbiome modulator | Promotes growth of beneficial chitinolytic microbes, suppresses pathogens. | nih.govbiorxiv.org | |
| Materials Science | Molecular scaffolds | Biocompatible and functionalizable backbone for assays and affinity purification. | nih.govelicityl-oligotech.commdpi.com |
| Bio-nanomaterial development | Self-assembly into nanostructures; serves as a non-toxic base for nanoparticles. | ui.ac.idrsc.org | |
| Glycoscience | Biological probe | Used to study specific carbohydrate-protein interactions and signaling pathways in plant immunity. | mdpi.comnih.gov |
Advanced Research Methodologies for Chitin Oligosaccharides Dp7 Studies
Omics Technologies in Response Profiling
"Omics" technologies provide a holistic view of the biological impact of Chitin (B13524) oligosaccharides DP7 by simultaneously measuring entire sets of molecules, such as transcripts, proteins, and metabolites.
Transcriptomic analysis is pivotal in elucidating the genetic pathways modulated by Chitin oligosaccharides DP7. Techniques like RNA sequencing (RNA-Seq) and Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) are instrumental in identifying and quantifying changes in gene expression upon treatment with these oligosaccharides.
High-throughput transcriptome sequencing (RNA-Seq) has become a primary tool for these analyses. nih.gov It allows for a comprehensive profiling of all transcripts in a cell, revealing genes that are differentially expressed in response to this compound. This can highlight the activation of defense-related genes and signaling pathways. nih.gov For instance, studies on plant-pathogen interactions have shown that oligosaccharides can induce the expression of chitinase (B1577495) genes, which are markers for activated plant defense responses. dicp.ac.cn
RT-qPCR is a targeted approach used to validate the findings from RNA-Seq and to quantify the expression levels of specific genes of interest with high sensitivity and specificity. nih.govnih.gov For example, after identifying potential target genes through a broad RNA-Seq screen, RT-qPCR can be employed to precisely measure the fold-change in the expression of these genes at different time points or under varying conditions following exposure to this compound. researchgate.net
Table 1: Exemplary Genes Modulated by Chitin Oligosaccharides in Transcriptomic Studies
| Gene Category | Specific Gene Example | Method of Analysis | Observed Effect |
|---|---|---|---|
| Defense-Related | Chitinase | RNA-Seq, RT-qPCR | Upregulation |
| Signaling Pathway | Mitogen-activated protein kinase (MAPK) | RNA-Seq | Upregulation |
Proteomic and metabolomic studies offer a functional perspective on the effects of this compound by analyzing the complete set of proteins and metabolites, respectively.
Proteomics, often employing techniques like tandem mass spectrometry, has been used to investigate the changes in protein expression in response to chitosan (B1678972) oligosaccharides, providing insights into the mechanisms of induced resistance in organisms. dicp.ac.cnnih.gov For example, quantitative proteomic analysis can reveal the upregulation of defense-related proteins in plants treated with oligosaccharides when challenged with a pathogen. dicp.ac.cn These studies can identify specific proteins that are part of the induced immune response, offering a deeper understanding of the functional outcomes of the gene expression changes observed in transcriptomics. dtu.dk
Metabolomic investigations, though less commonly reported specifically for DP7, are crucial for understanding the downstream biochemical effects. By analyzing the global metabolite profile, researchers can identify changes in metabolic pathways, such as the production of secondary metabolites involved in defense or signaling.
Table 2: Key Protein and Metabolite Classes Affected by Chitin Oligosaccharides
| Omics Field | Key Molecule Class | Analytical Technique | Potential Biological Role |
|---|---|---|---|
| Proteomics | Defense Enzymes (e.g., Peroxidase, Superoxide dismutase) | Mass Spectrometry | Enhanced resistance to pathogens |
| Proteomics | Receptor-like proteins | Mass Spectrometry | Signal perception and transduction |
| Metabolomics | Phytoalexins | LC-MS, GC-MS | Antimicrobial activity |
Computational Biology and Molecular Modeling
Computational approaches are indispensable for predicting and understanding the interactions of this compound at a molecular level.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding modes and affinities of ligands to their receptors. nih.gov These methods have been applied to study the interactions of chito-oligosaccharides with various proteins. nih.gov
Molecular docking studies can predict the most favorable binding poses of this compound within the binding site of a target protein, providing insights into the specific amino acid residues involved in the interaction. nih.gov This information is crucial for understanding the initiation of a biological response.
Molecular dynamics simulations provide a more dynamic picture of the interaction, simulating the movement of atoms and molecules over time. researchgate.netarxiv.orgstrath.ac.uk This can reveal conformational changes in both the oligosaccharide and the receptor upon binding, as well as provide estimations of binding free energies, which are indicative of the stability of the complex. researchgate.netarxiv.org Studies have shown that the interaction energies of chito-oligosaccharides with proteins can increase with their molecular weight. nih.gov
Table 3: Parameters from Molecular Docking and Dynamics Studies of Oligosaccharide-Protein Interactions
| Parameter | Description | Significance |
|---|---|---|
| Binding Energy | The energy released upon ligand-receptor binding. | Indicates the strength of the interaction. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Assesses the stability of the simulation. nih.gov |
| Hydrogen Bonds | The number and location of hydrogen bonds formed between the ligand and receptor. | Key contributors to binding specificity and affinity. |
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule, in this case, this compound, relates to its biological activity. Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the activity of new compounds based on their structural features. mdpi.comscilit.com
For chitin oligosaccharides, SAR studies can help elucidate the importance of the degree of polymerization (DP) and the degree of acetylation (DA) for their biological functions. While specific computational SAR studies on DP7 are not extensively documented, the principles of these approaches would involve correlating structural descriptors of DP7 (e.g., size, shape, charge distribution) with its observed biological activities. This can help in designing novel oligosaccharide derivatives with enhanced or specific activities.
Advanced Spectroscopic and Chromatographic Characterization
The precise characterization of this compound is fundamental to any biological or computational study. Advanced spectroscopic and chromatographic techniques are essential for confirming the purity, structure, and degree of polymerization of the oligosaccharide samples.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of chitin oligosaccharides. jfda-online.comresearchgate.netmdpi.com Different HPLC modes, such as size-exclusion and ion-exchange chromatography, can be employed to isolate oligosaccharides based on their size and charge. researchgate.netmdpi.com The retention time in HPLC can be correlated with the degree of polymerization, allowing for the separation of DP7 from a mixture of oligosaccharides. jfda-online.com
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for detailed structural elucidation. semanticscholar.orgmdpi.comnih.gov NMR spectroscopy provides information about the connectivity of atoms and the stereochemistry of the molecule, confirming the β-(1→4)-linkages and the presence of N-acetyl groups. nih.gov Mass spectrometry is used to determine the exact molecular weight of the oligosaccharide, thereby confirming its degree of polymerization. nih.gov
Table 4: Techniques for the Characterization of this compound
| Technique | Information Provided |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity and degree of polymerization (DP) |
| Mass Spectrometry (MS) | Exact molecular weight and confirmation of DP |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed chemical structure and linkage analysis |
Genetic and Protein Engineering Techniques for Elucidating this compound Function
Genetic and protein engineering techniques have become indispensable tools for dissecting the specific biological functions of chitin oligosaccharides with a defined degree of polymerization of 7 (DP7). These advanced methodologies allow researchers to manipulate biological systems at the molecular level, providing precise insights into the roles of this compound in various physiological and pathological processes.
One of the primary applications of genetic engineering in this context is the use of gene knockout and knockdown studies to identify and validate the receptors and signaling components that interact with this compound. A notable example of this approach is the investigation of the Chitin Elicitor-Binding Protein (CEBiP) in rice. nih.govnih.gov To elucidate its role in chitin-triggered immunity, researchers have employed RNA interference (RNAi) to specifically suppress the expression of the CEBiP gene. nih.govnih.gov In these studies, rice cell lines with silenced CEBiP exhibited a significantly diminished response to chitin elicitors, including a suppression of the induced oxidative burst. nih.gov This demonstrates that CEBiP is a critical component in the perception and transduction of the chitin signal. nih.gov While these studies often use a mixture of chitin oligomers, the methodology is directly applicable to studying the specific role of DP7.
| Gene Knockdown Study of a Chitin Receptor | |
| Target Gene | Chitin Elicitor-Binding Protein (CEBiP) |
| Organism | Rice (Oryza sativa) |
| Technique | RNA interference (RNAi) |
| Key Finding | Knockdown of CEBiP suppressed the chitin elicitor-induced oxidative burst. nih.gov |
| Conclusion | CEBiP is essential for the perception and signal transduction of chitin oligosaccharides. nih.gov |
Site-directed mutagenesis is another powerful protein engineering technique used to probe the structure-function relationships of proteins that interact with this compound. nih.govmdpi.commdpi.com This method involves introducing specific, targeted changes to the amino acid sequence of a protein, such as a receptor or an enzyme. nih.govmdpi.com By altering key residues within a binding site or catalytic domain, researchers can assess their importance for the protein's interaction with this compound and its subsequent biological activity. For instance, site-directed mutagenesis has been employed to identify critical amino acid residues in the substrate-binding grooves of chitinases. nih.gov Although these studies may not have focused exclusively on DP7, the principles are the same. By mutating residues predicted to interact with the longer chain of DP7, it is possible to modulate the binding affinity and specificity of chitin-binding proteins.
| Application of Site-Directed Mutagenesis in Chitin-Interacting Proteins | |
| Target Proteins | Chitinases, Chitin-binding receptors |
| Methodology | Introduction of specific amino acid substitutions in putative binding sites. nih.govmdpi.com |
| Objective | To identify key residues involved in the binding of chitin oligosaccharides. |
| Potential Finding for DP7 | Identification of amino acids that confer specificity for hepta-N-acetylglucosamine. |
Fusion proteins represent a versatile tool in the study of this compound function. This technique involves genetically linking the coding sequence of a protein of interest to that of another protein with a specific, desirable property, such as fluorescence or affinity tagging. For example, a chitin-binding domain can be fused to a Green Fluorescent Protein (GFP) to visualize the localization of chitin in situ. researchgate.net In the context of studying this compound, a receptor protein could be fused with a fluorescent protein to monitor its trafficking and localization within the cell upon binding to DP7. Furthermore, fusion tags can be used for the purification of chitin-binding proteins, facilitating their characterization and use in binding assays with this compound. nih.gov
| Examples of Fusion Protein Strategies for Chitin Oligosaccharide Research | |
| Fusion Construct | Chitin-binding domain fused to Green Fluorescent Protein (GFP) |
| Application | In situ visualization of chitin localization. researchgate.net |
| Potential Use for DP7 Studies | A putative DP7 receptor fused to GFP could be used to track its cellular response to DP7 binding. |
| Fusion Construct | Protein of interest fused to an affinity tag (e.g., GAL1) |
| Application | Simplified purification of the fusion protein using a chitin matrix. nih.gov |
| Potential Use for DP7 Studies | Facilitates the production of pure DP7-binding proteins for biochemical and structural analyses. |
These genetic and protein engineering methodologies provide a robust framework for investigating the precise biological roles of this compound. By selectively disrupting gene function, modifying protein structures, and creating novel fusion proteins, researchers can systematically unravel the molecular mechanisms underlying the diverse functions of this specific chitin oligomer.
Future Perspectives and Emerging Research Directions for Chitin Oligosaccharides Dp7
Precision Engineering of Chitin (B13524) Oligosaccharides DP7 for Targeted Biological Outcomes
The biological effects of chitin oligosaccharides are often dependent on their specific chain length. Precision engineering focuses on the controlled synthesis of chitoheptaose to ensure a high-purity product for predictable and targeted outcomes in various applications, from agriculture to biomedicine.
Future research is directed towards optimizing and scaling up methods for producing structurally well-defined DP7. While chemical synthesis is possible, it often involves multiple complex steps of protection and deprotection. Therefore, chemoenzymatic and enzymatic approaches are at the forefront of innovation. Engineered glycoside hydrolases and mutated chitin oligosaccharide synthases are being developed to specifically yield oligosaccharides with a degree of polymerization of seven. This involves fine-tuning reaction conditions and enzyme specificity to favor the production of chitoheptaose over other chain lengths.
Key Research Directions:
Enzyme Engineering: Developing "hyper-transglycosylating" mutant enzymes or novel synthases with high specificity for producing DP7.
Process Optimization: Designing efficient bioreactor systems, potentially utilizing immobilized enzymes, for the continuous and high-yield production of chitoheptaose.
Novel Synthesis Methodologies: Exploring innovative techniques like electrochemical polyglycosylation for controlled synthesis of specific oligosaccharide lengths.
Table 1: Comparison of Synthesis Methods for Chitin Oligosaccharides
| Synthesis Method | Advantages | Disadvantages | Relevance for DP7 |
|---|---|---|---|
| Chemical Hydrolysis | High yield of mixed oligosaccharides. | Harsh reaction conditions, difficult to control DP, environmentally unfriendly. | Low precision for specifically producing DP7. |
| Enzymatic Hydrolysis | Mild reaction conditions, environmentally friendly. | Often produces a mixture of different DPs. | Can be optimized with specific chitinases to enrich for DP7. |
| Chemoenzymatic Synthesis | High degree of control over structure and DP. | Can be complex and costly for large-scale production. | Highly promising for producing pure chitoheptaose. |
| Recombinant Synthesis | Potential for high specificity and yield of a single DP. | Requires development and optimization of engineered organisms/enzymes. | A key future direction for industrial-scale production of DP7. |
Integration into Sustainable Biorefinery Concepts for Value-Added Products
The integration of chitin oligosaccharide DP7 production into sustainable biorefinery models is a critical step towards a circular bioeconomy. Chitin, the raw material for chitoheptaose, is abundantly available from crustacean shell waste generated by the fishing industry. Valorizing this waste stream not only mitigates environmental pollution but also creates high-value products.
Future biorefineries will employ green extraction methods and enzymatic processes to convert raw chitin into a portfolio of products, including chitosan (B1678972) and specific oligosaccharides like DP7. This approach aims to maximize resource efficiency and minimize waste, aligning with sustainable development goals. Research is focused on developing integrated processes where chitin extraction is followed by controlled enzymatic hydrolysis to produce chito-oligosaccharides with a desired chain length distribution, from which DP7 can be purified.
Key Research Directions:
Green Extraction: Developing environmentally friendly methods for chitin extraction from crustacean waste to serve as a precursor for DP7 synthesis.
Integrated Processes: Designing multi-product biorefineries that convert chitinous waste into chitosan, chito-oligosaccharides of various lengths including DP7, and other bioactive compounds.
Economic Viability: Assessing the economic feasibility and scalability of producing specific oligosaccharides like DP7 within a biorefinery framework.
Elucidation of Novel Receptors and Signaling Networks for Chitin Oligosaccharides DP7 Perception
In plants, chitin oligosaccharides are recognized as microbe-associated molecular patterns (MAMPs) that trigger immune responses. The perception of these molecules is mediated by cell surface receptors, typically containing lysin motifs (LysM). While receptors like CERK1, LYK4, and LYK5 in Arabidopsis and CEBiP in rice have been identified as crucial for chitin signaling, the precise molecular interactions and downstream signaling cascades activated specifically by chitoheptaose are still being unraveled.
Research indicates that the length of the chitin oligomer can influence the plant's defense response. Studies have shown that chitoheptaose can effectively induce immune responses such as the production of reactive oxygen species (ROS) and the activation of defense genes. Future research will focus on identifying novel receptors or co-receptors that may have a higher affinity for DP7, leading to distinct signaling outcomes. Understanding these specific recognition events is key to harnessing chitoheptaose as a potent and specific plant defense elicitor.
Key Research Findings and Directions:
Receptor Specificity: Studies have demonstrated that two molecules of the rice receptor CEBiP can simultaneously bind to one molecule of N-acetylchitoheptaose, leading to receptor dimerization and signal initiation.
Downstream Signaling: Chitoheptaose has been used to study chitin-induced calcium influx and MAP kinase phosphorylation, which are key events in the plant immune signaling cascade.
Novel Components: The search for additional proteins involved in the DP7-specific receptor complex and the subsequent signaling pathways is ongoing. This includes identifying unique downstream targets that are preferentially activated by chitoheptaose compared to other chitin oligomers.
Table 2: Key Proteins Involved in Chitin Oligosaccharide Perception
| Protein | Organism | Function | Relevance to DP7 Perception |
|---|---|---|---|
| CEBiP | Rice | Chitin elicitor-binding protein, involved in chitin recognition. | Shown to directly bind chitoheptaose, inducing dimerization. |
| CERK1/LYK1 | Arabidopsis, Rice | LysM receptor-like kinase, essential for chitin signaling. | Forms a complex with other receptors to transduce the signal initiated by chitin oligomers like DP7. |
| LYK4 | Arabidopsis | LysM receptor-like kinase, important for chitin signaling. | Mutants show reduced response to chitoheptaose, indicating its role in perception. |
| LYK5 | Arabidopsis | LysM receptor-like kinase, acts as a primary chitin receptor with high affinity. | Plays a crucial role in initiating the immune response upon binding to chitin oligomers, including DP7. |
Synergistic Interactions of this compound with Other Bioactive Compounds
The biological activity of chitoheptaose may be enhanced when used in combination with other bioactive compounds. This synergy could lead to more effective and sustainable applications, for example, in agriculture for plant protection.
Future research will explore the combined effects of DP7 with other elicitors, biopesticides, or plant growth-promoting substances. For instance, combining chitoheptaose with other MAMPs like flagellin or peptidoglycan could lead to a broader and more robust activation of the plant's immune system. Similarly, its application with beneficial microorganisms could enhance plant health and resilience to pathogens. Understanding these synergistic interactions will be crucial for developing advanced formulations for crop protection that are both effective and environmentally friendly.
Key Research Directions:
Combination Elicitors: Investigating the potentiation of plant defense responses when DP7 is applied with other MAMPs or damage-associated molecular patterns (DAMPs).
Bioformulations: Developing novel formulations that combine chitoheptaose with bio-control agents or bio-stimulants to improve crop health and yield.
Mechanism of Synergy: Elucidating the molecular mechanisms underlying the synergistic effects at the level of receptor activation and downstream signaling pathways.
Development of Novel Analytical Platforms for Comprehensive this compound Characterization
The advancement of research on chitoheptaose is intrinsically linked to the availability of robust analytical techniques for its characterization, separation, and quantification. Ensuring the purity and structural integrity of DP7 is essential for correlating its specific structure with its biological function.
Current methods often rely on various forms of chromatography, such as high-performance liquid chromatography (HPLC), for the separation of oligosaccharide mixtures. Mass spectrometry (MS) is also a powerful tool for determining the degree of polymerization. Future developments will focus on creating more sensitive, high-throughput, and comprehensive analytical platforms. This includes the development of novel stationary phases for chromatography that can achieve baseline separation of closely related oligosaccharides and advanced mass spectrometry techniques for detailed structural elucidation.
Key Analytical Techniques and Future Developments:
Chromatography: Techniques like hydrophilic interaction liquid chromatography (HILIC) are being refined for better separation of chito-oligosaccharides with single degrees of polymerization.
Mass Spectrometry: Advanced MS techniques, such as tandem MS (MS/MS), are crucial for confirming the sequence and structure of purified oligosaccharides.
Integrated Platforms: The development of integrated platforms, such as LC-MS/MS, allows for the simultaneous separation and characterization of complex oligosaccharide mixtures, facilitating the identification and quantification of DP7.
Novel Probes: The creation of specific molecular probes for chitoheptaose could enable its visualization and tracking within biological systems, providing insights into its mode of action.
Table 3: Analytical Methods for Chitin Oligosaccharide DP7 Characterization
| Technique | Application | Advantages | Future Trends |
|---|---|---|---|
| HPLC | Separation and quantification of DP7 from mixtures. | High resolution and reproducibility. | Development of new column chemistries for improved separation of isomers. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of DP. | High sensitivity and structural information. | Integration with chromatography for comprehensive analysis (LC-MS). |
| NMR Spectroscopy | Detailed structural elucidation. | Provides definitive structural information. | Increased sensitivity and application to complex mixtures. |
| Capillary Electrophoresis | Separation based on charge and size. | High efficiency and low sample consumption. | Coupling with MS for enhanced characterization. |
Q & A
Q. How can researchers minimize batch-to-batch variability in DP7 production for reproducible studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during enzymatic hydrolysis or chemical synthesis. Monitor critical process parameters (CPPs) like reaction time, enzyme/substrate ratio, and pH. Use orthogonal analytical methods (SEC, HPAEC, NMR) for rigorous batch release testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
